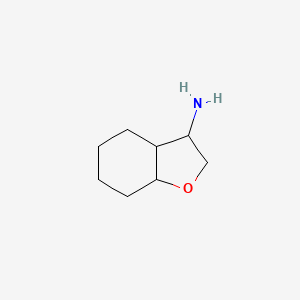

Octahydro-1-benzofuran-3-amine

Description

Octahydro-1-benzofuran-3-amine (CID 132372771) is a bicyclic amine featuring a fused benzofuran scaffold with an amino group at the 3-position. Its molecular formula is C₈H₁₅NO, and its structure includes a six-membered cyclohexane ring fused to a tetrahydrofuran moiety, creating a rigid, three-dimensional framework . This compound is often studied as its hydrochloride salt (Octahydro-1-benzofuran-3a-amine hydrochloride), which enhances stability and solubility for experimental applications . The stereochemistry of the amine group (3a-position) and the fused ring system play critical roles in its physicochemical and biological properties.

Properties

Molecular Formula |

C8H15NO |

|---|---|

Molecular Weight |

141.21 g/mol |

IUPAC Name |

2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-3-amine |

InChI |

InChI=1S/C8H15NO/c9-7-5-10-8-4-2-1-3-6(7)8/h6-8H,1-5,9H2 |

InChI Key |

FYMJEFWEIOLRER-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2C(C1)C(CO2)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of octahydro-1-benzofuran-3-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, a free radical cyclization cascade can be used to construct complex benzofuran derivatives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Octahydro-1-benzofuran-3-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used . For instance, radical reactions with heteroatom-centered super-electron-donors can facilitate the synthesis of 3-substituted benzofurans .

Scientific Research Applications

Octahydro-1-benzofuran-3-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, benzofuran derivatives have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These properties make this compound a valuable compound in drug discovery and development .

Mechanism of Action

The mechanism of action of octahydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to exert their effects by binding to target proteins and modulating their activity . This can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells . The exact molecular targets and pathways involved may vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Table 1: Physicochemical and Structural Comparison

Key Observations :

Rigidity vs. Flexibility: this compound exhibits greater rigidity compared to monocyclic tetrahydrofuran-3-amine due to its fused bicyclic system. This rigidity may influence receptor binding in pharmacological contexts.

Solubility : The hydrochloride salt of this compound shows significantly higher aqueous solubility than its free base or analogs like octahydroindole, making it preferable for formulation .

Pharmacological and Toxicological Profiles

- Tetrahydrofuran-3-amine : Used as a precursor in antiviral drug synthesis due to its amine-ether synergy.

- Norbornane Derivatives: Exhibit antispasmodic properties attributed to their rigid scaffolds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.